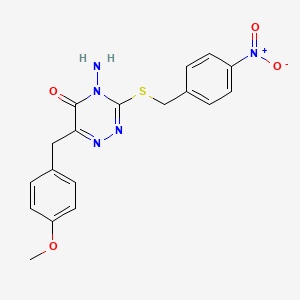

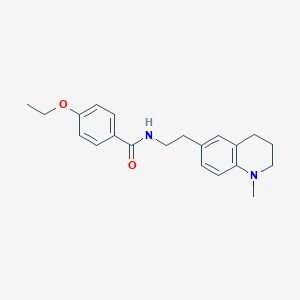

![molecular formula C8H10N4OS2 B2610329 7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1094521-94-4](/img/structure/B2610329.png)

7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known by its IUPAC name “7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one”, has a CAS Number of 1094521-94-4 . Its molecular weight is 242.33 , and its InChI Code is 1S/C8H10N4OS2/c9-1-2-14-4-6-3-7(13)12-8(11-6)15-5-10-12/h3,5H,1-2,4,9H2 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H10N4OS2/c9-1-2-14-4-6-3-7(13)12-8(11-6)15-5-10-12/h3,5H,1-2,4,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.33 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the resources I found.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, related to the compound , involves reactions starting from 3-amino-6-methyl-2-thiouracil or thiosemicarbazide with carboxylic acid and β-keto ester in the presence of phosphorus pentaoxide and methanesulfonic acid. This methodology offers a convenient route to synthesize thiadiazolo[3,2-a]pyrimidin-5-one derivatives (T. Tsuji & K. Takenaka, 1982).

- Research on the ring-opening and rearrangement reactions of thiadiazolo and triazolopyrimidin derivatives, including 7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, has provided insights into their chemical behavior and potential for generating new compounds through N–N bond cleavage or S–C bond cleavage, leading to various acylaminopyrimidine derivatives (Takayuki Okabe et al., 1974).

Potential Applications and Derivative Compounds

- Innovative derivatives of thiadiazolo[3,2-a]pyrimidin-5-one have been synthesized and evaluated for their biological activities. For instance, novel spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine] derivatives were synthesized via a one-pot three-component reaction, showcasing the potential for creating diverse compounds with varying biological properties (S. Hosseini et al., 2021).

- The preparation of 7H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-7-ones, which share a core structure with the compound of interest, has been explored through acylation and subsequent ring closure (dehydration) processes. This research highlights the synthetic versatility of thiadiazolo[3,2-a]pyrimidin-7-ones and their potential as scaffolds for further chemical modifications (S. Safarov et al., 2007).

Propriétés

IUPAC Name |

7-(2-aminoethylsulfanylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS2/c9-1-2-14-4-6-3-7(13)12-8(11-6)15-5-10-12/h3,5H,1-2,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBUFMBCUHFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N(C1=O)N=CS2)CSCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)

![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)

![Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-](/img/structure/B2610263.png)

![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610266.png)